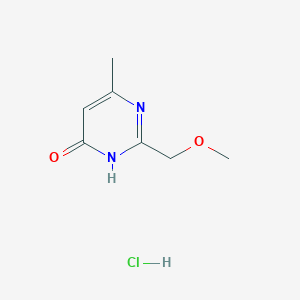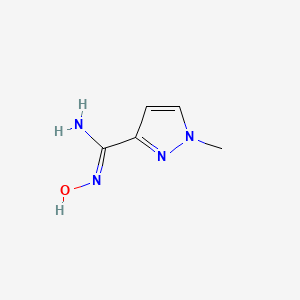
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Übersicht
Beschreibung
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride, also known as MMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMMP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is not fully understood, but it is believed to involve the formation of a complex with nucleic acids. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has a high affinity for DNA and RNA, and it has been shown to bind specifically to certain regions of these molecules. This binding can lead to changes in the structure and function of the nucleic acid, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is its ability to bind to and stabilize nucleic acids. This can lead to changes in gene expression and protein synthesis, which can have downstream effects on various cellular processes. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride in lab experiments is its high specificity for nucleic acids. This allows researchers to target specific regions of DNA or RNA and study their function in living cells. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is its potential toxicity at high concentrations. Careful dosing and experimental design are required to minimize the risk of adverse effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride. One area of interest is the development of new fluorescent probes based on 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride that can target specific nucleic acid sequences with even greater specificity and sensitivity. Another area of interest is the use of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride as a tool for studying the interactions between nucleic acids and various proteins, which could shed light on the mechanisms of gene regulation and DNA repair. Overall, 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is a promising compound with many potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary uses of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is as a fluorescent probe for detecting nucleic acids. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been shown to bind specifically to DNA and RNA, allowing researchers to visualize and study these molecules in living cells. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has also been used as a tool for investigating the mechanisms of DNA replication and repair, as well as for studying the interactions between DNA and various proteins.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-3-7(10)9-6(8-5)4-11-2;/h3H,4H2,1-2H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOKDADZBZQYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)





![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)
![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)
